2-Fluoro-2'-nitroacetanilide
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Overview
Description
2-Fluoro-2’-nitroacetanilide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . It is characterized by the presence of both electron-donating (–NH2) and electron-withdrawing (–NO2) groups, which enhance its dipole moments through inductive and resonance effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-nitroacetanilide typically involves the nitration of acetanilide derivatives. One common method includes the reaction of acetanilide with nitric acid and sulfuric acid, which favors para substitution . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which predominantly results in ortho substitution . The reaction conditions often require careful control of temperature and solvent to achieve the desired product.
Industrial Production Methods: Industrial production of 2-Fluoro-2’-nitroacetanilide may involve large-scale nitration processes using similar reagents and conditions as those used in laboratory synthesis. The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nitrating agents like nitric acid and sulfuric acid, and halogenating agents like chlorine or bromine, are frequently employed.
Major Products:
Oxidation: Conversion to nitroaniline derivatives.
Reduction: Formation of fluoroaniline derivatives.
Substitution: Various substituted nitroacetanilides depending on the reagents used.
Scientific Research Applications
2-Fluoro-2’-nitroacetanilide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-nitroacetanilide involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The nitro group, in particular, plays a crucial role in its electrophilic substitution reactions .
Comparison with Similar Compounds
- 4-Fluoro-2-nitroacetanilide
- 2-Nitroacetanilide
- 4-Nitroacetanilide
Comparison: 2-Fluoro-2’-nitroacetanilide is unique due to the presence of the fluorine atom, which significantly influences its chemical properties and reactivity. Compared to other nitroacetanilides, the fluorine substituent enhances the compound’s dipole moment and affects its interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
3435-75-4 |
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Molecular Formula |
C8H7FN2O3 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) |
InChI Key |
BUYNRSGTYSUEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CF)[N+](=O)[O-] |
Origin of Product |
United States |
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